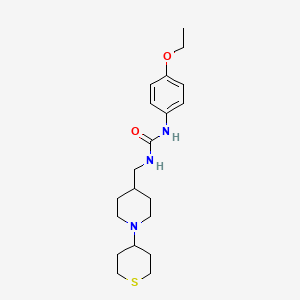

1-(4-ethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

Description

This compound is a urea derivative featuring a 4-ethoxyphenyl group and a piperidine-methyl-thiopyran moiety. Urea derivatives are often explored for enzyme inhibition (e.g., soluble epoxide hydrolase, sEH) or receptor modulation due to their hydrogen-bonding capacity. Its structural uniqueness lies in the combination of a sulfur-containing thiopyran ring and an ethoxy aromatic group, distinguishing it from other urea analogs .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2S/c1-2-25-19-5-3-17(4-6-19)22-20(24)21-15-16-7-11-23(12-8-16)18-9-13-26-14-10-18/h3-6,16,18H,2,7-15H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCPWVJKBYLRFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 361.5 g/mol. Its structure features a urea moiety linked to a tetrahydro-2H-thiopyran ring and a piperidine group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 361.5 g/mol |

| CAS Number | 2034242-41-4 |

Research indicates that 1-(4-ethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea exhibits various biological activities, primarily through its interaction with specific receptors and enzymes:

- Receptor Modulation : The compound likely interacts with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, contributing to its therapeutic effects.

Therapeutic Applications

The compound has been studied for several potential therapeutic applications:

- Antidepressant Properties : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

- Anticancer Activity : There is emerging evidence indicating that the compound may exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms.

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The proposed mechanism involved serotonin receptor activation, which is essential for mood regulation.

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound exhibits selective cytotoxicity against breast cancer cells (MCF-7). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to inhibited proliferation.

Research Findings

Several research findings highlight the compound's biological potential:

- In Vitro Studies : Cell viability assays indicated a dose-dependent response in cancer cell lines, with IC50 values suggesting potent activity.

- Animal Models : Behavioral assessments in mice showed improvements in depressive symptoms when treated with varying doses of the compound over a two-week period.

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro Studies | Cytotoxicity against MCF-7 cells; dose-dependent effects observed. |

| Animal Models | Significant reduction in depressive behaviors; potential serotonin modulation. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects: The 4-ethoxyphenyl group in the target compound contrasts with adamantane (ACPU) or trifluoromethylphenyl (, compounds 11–13). The tetrahydro-2H-thiopyran moiety differentiates the target compound from oxygen-containing analogs (e.g., pyran in Compound 19). Sulfur’s polarizability may enhance interactions with hydrophobic pockets or metal ions in enzymes .

Synthetic Accessibility :

- Yields for similar compounds range widely (8% for Compound 18 in vs. 51–66% in ). The target compound’s synthesis likely involves reductive amination or coupling reactions, as seen in analogous piperidine-thiopyran systems ().

Pharmacological Inferences: Urea derivatives in and are linked to sEH inhibition. The target compound’s ethoxyphenyl group may mimic hydrophobic residues in sEH substrates, while the thiopyran-piperidine system could stabilize enzyme interactions .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing 1-(4-ethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea?

The synthesis typically involves a multi-step approach:

- Intermediate formation : Alkylation of the 4-ethoxyphenyl group using tert-butoxide or similar bases to generate the urea precursor .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to integrate the tetrahydro-2H-thiopyran and piperidine moieties, requiring inert conditions (e.g., nitrogen atmosphere) .

- Purification : Column chromatography with solvents like dichloromethane/methanol gradients to isolate the final compound (>95% purity) . Key solvents include dimethyl sulfoxide (DMSO) for polar intermediates and acetonitrile for coupling reactions .

Q. How is the compound characterized structurally and analytically?

Methodological characterization includes:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent connectivity and urea functionality. For example, the urea -NH protons appear as broad singlets at δ 6.5–7.0 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 418.2) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Optimization strategies include:

- Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to enhance coupling efficiency .

- Solvent effects : Comparing DMF (high polarity) vs. THF (low polarity) to balance reaction rate and byproduct formation .

- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) to minimize decomposition of heat-sensitive intermediates . Yields >70% are achievable with continuous flow reactors for scalable production .

Q. What experimental approaches elucidate the compound’s pharmacological mechanism of action?

Advanced methods include:

- Biochemical assays : Competitive binding studies (e.g., fluorescence polarization) to identify interactions with kinase targets (e.g., EGFR, VEGFR) .

- Molecular docking : Using software like AutoDock Vina to predict binding affinities with ATP-binding pockets, guided by X-ray crystallography data of homologous proteins .

- Cellular models : Dose-response assays in cancer cell lines (e.g., MCF-7, A549) to measure IC₅₀ values and validate target engagement .

Q. How do pH and solvent polarity influence the compound’s stability and reactivity?

Stability studies reveal:

- Acidic conditions (pH < 3) : Hydrolysis of the urea moiety occurs within 24 hours, forming amine byproducts .

- Basic conditions (pH > 10) : Degradation via thiopyran ring opening, mitigated by non-aqueous solvents like DMSO .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the compound during storage, while protic solvents (e.g., ethanol) accelerate decomposition .

Q. How can contradictory bioactivity data across assays be resolved?

Contradictions may arise from:

- Assay variability : Orthogonal validation using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

- Cellular permeability differences : Adjusting assay media (e.g., adding 0.1% BSA to mimic physiological conditions) .

- Metabolic interference : LC-MS/MS analysis of intracellular metabolites to identify competing pathways .

Q. What computational methods support structure-activity relationship (SAR) analysis?

Key approaches include:

- QSAR modeling : Using descriptors like logP and topological polar surface area (TPSA) to correlate substituents with bioactivity .

- Free-energy perturbation (FEP) : Predicting the impact of methyl vs. ethyl groups on the piperidine ring’s binding energy .

- ADMET prediction : SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., CYP450 inhibition) .

Q. What strategies enhance selectivity for specific biological targets?

Strategies involve:

- Bioisosteric replacement : Substituting the tetrahydrothiopyran sulfur with oxygen to reduce off-target interactions .

- Fragment-based design : Introducing halogen atoms (e.g., Cl, F) at the 4-ethoxyphenyl group to enhance hydrophobic binding .

- Proteome-wide profiling : Using KINOMEscan to identify kinase selectivity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.